molecular formula C11H11NO3 B1603889 Ethyl 4-aminobenzofuran-2-carboxylate CAS No. 1092351-93-3

Ethyl 4-aminobenzofuran-2-carboxylate

Cat. No. B1603889
M. Wt: 205.21 g/mol
InChI Key: WOSPUKYEMNTNTN-UHFFFAOYSA-N
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Description

Ethyl 4-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used as a laboratory chemical and in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of benzofuran derivatives, including Ethyl 4-aminobenzofuran-2-carboxylate, has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of Ethyl 4-aminobenzofuran-2-carboxylate consists of a benzofuran ring, an ethyl group, and an amino group .


Chemical Reactions Analysis

Benzofuran compounds, including Ethyl 4-aminobenzofuran-2-carboxylate, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .


Physical And Chemical Properties Analysis

Ethyl 4-aminobenzofuran-2-carboxylate has a molecular weight of 205.21 .

Scientific Research Applications

Organic Synthesis and Material Science

Ethyl 4-aminobenzofuran-2-carboxylate is used in the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This method efficiently synthesizes 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence, indicating its potential application in material science for the development of fluorescent materials (Shimizu et al., 2009).

Medicinal Chemistry and Anticancer Research

In medicinal chemistry, Ethyl 4-aminobenzofuran-2-carboxylate derivatives have been explored for their anticancer properties. For instance, derivatives synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed significant antiproliferative potential against breast cancer cell lines, with one derivative inducing apoptosis and reducing tumor mass in vivo, suggesting potential applications in cancer therapy (Gad et al., 2020).

Environmental Studies

The environmental behavior of UV filters, including Ethyl-4-aminobenzoate (a compound similar in structure to Ethyl 4-aminobenzofuran-2-carboxylate), has been investigated to understand their fate in natural waters. Studies have shown that Ethyl-4-aminobenzoate does not accumulate in the environment, likely due to its transformation into less toxic products upon irradiation, indicating the environmental safety of such compounds (Li et al., 2017).

Safety And Hazards

Ethyl 4-aminobenzofuran-2-carboxylate is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If not breathing, give artificial respiration .

Future Directions

Benzofuran compounds, including Ethyl 4-aminobenzofuran-2-carboxylate, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring these potential applications further.

properties

IUPAC Name

ethyl 4-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSPUKYEMNTNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632510
Record name Ethyl 4-amino-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminobenzofuran-2-carboxylate

CAS RN

1092351-93-3
Record name Ethyl 4-amino-2-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092351-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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